molecular formula C24H21N3O4S B1586011 trans-(2-Aminocyclohexyl)methanol CAS No. 5691-21-4

trans-(2-Aminocyclohexyl)methanol

Cat. No.: B1586011
CAS No.: 5691-21-4
M. Wt: 447.5 g/mol
InChI Key: AVPUPHBEYRWTMS-UHFFFAOYSA-N
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Description

Significance of trans-(2-Aminocyclohexyl)methanol (B70264) within the Field of Cyclic Amino Alcohols

This compound is a prominent example of a 1,2-amino alcohol, a class of compounds widely recognized for their utility in asymmetric synthesis. acs.orgnih.gov Its significance stems from the unique stereochemical relationship between the amino and hydroxymethyl groups, which are positioned on adjacent carbons of the cyclohexane (B81311) ring in a trans configuration. This arrangement provides a bidentate chelation site for metal centers, making it an excellent precursor for the synthesis of chiral ligands used in a variety of metal-catalyzed reactions.

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows for its versatile application as a chiral auxiliary. It can be temporarily incorporated into a substrate molecule to direct the stereoselective formation of new chiral centers. wikipedia.org Furthermore, its ability to form diastereomeric salts with racemic acids or bases makes it a valuable resolving agent for the separation of enantiomers. pbworks.comnih.gov The vicinal amino alcohol motif is a key structural feature in numerous natural products and pharmaceutical agents, further underscoring the importance of scaffolds like this compound in synthetic and medicinal chemistry. nih.gov

Below is a table summarizing the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Appearance White to yellow solid
CAS Number 5691-21-4
IUPAC Name [(1R,2R)-2-aminocyclohexyl]methanol (for one enantiomer)

Data sourced from PubChem and other chemical suppliers. nih.govamericanelements.comscbt.com

Historical Context of Aminocyclohexanol Stereochemical Investigations

The study of the stereochemistry of cyclic amino alcohols has a long history, with foundational work dating back to the mid-20th century. Early investigations focused on the synthesis and configurational analysis of these compounds, laying the groundwork for their later use in asymmetric synthesis. A notable publication in 1949 in the Journal of the American Chemical Society detailed the stereochemistry of cyclic amino-alcohols, exploring concepts of inversion, retention, and neighboring group participation, which are fundamental to understanding their reactivity. acs.org

The development of synthetic methods to control the stereochemistry of aminocyclohexanols was a significant area of research. d-nb.inforsc.org These early studies were crucial for establishing the relative and absolute configurations of the various stereoisomers. The ability to selectively synthesize the trans and cis isomers was a critical step towards their application as predictable chiral scaffolds. The pioneering work on the resolution of racemic mixtures, often employing chiral acids to form diastereomeric salts, provided access to enantiomerically pure aminocyclohexanols, which was essential for their use in asymmetric catalysis and as chiral auxiliaries. pbworks.com

Contemporary Research Trajectories and Challenges in the Utilization of this compound

Modern research continues to leverage the unique properties of this compound and its derivatives in the development of novel synthetic methodologies. A primary focus is on the design of new chiral ligands for transition metal-catalyzed reactions. rsc.org These ligands, often incorporating the aminocyclohexanol backbone, are employed in a wide array of transformations, including asymmetric hydrogenation, carbon-carbon bond formation, and amination reactions, to produce chiral molecules with high enantioselectivity. nih.govuniurb.it

The rise of organocatalysis has also opened new avenues for the application of this compound derivatives. rsc.orgmdpi.com These small organic molecules can catalyze stereoselective reactions without the need for a metal, offering a more sustainable and often complementary approach to traditional catalysis.

Despite its utility, challenges remain in the application of this compound. The synthesis of more complex derivatives can be synthetically demanding. Furthermore, achieving high levels of stereoselectivity can be dependent on the specific substrate and reaction conditions, requiring careful optimization. The development of more robust and generally applicable catalysts and auxiliaries based on this scaffold is an ongoing area of research. Future work will likely focus on expanding the scope of reactions catalyzed by this compound-derived systems and exploring their application in the synthesis of increasingly complex and valuable chiral molecules.

The following table provides examples of the application of this compound derivatives in catalysis.

Catalyst/Ligand TypeReaction TypeSubstrate ClassOutcome
Schiff base ligandsAsymmetric alkylationAmino acidsHigh diastereoselectivity
Oxazoline ligandsAsymmetric catalysisVariousHigh enantiomeric excess
Proline-based organocatalystsAsymmetric aldol (B89426) reactionsAldehydes and ketonesGood to excellent enantioselectivities

This table summarizes general applications of catalyst types derived from or related to 1,2-amino alcohol scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-21-4
Record name rel-(1R,2R)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Trans 2 Aminocyclohexyl Methanol

Stereoselective Synthesis of the trans-Diastereomer

The synthesis of the trans-diastereomer of (2-Aminocyclohexyl)methanol requires methods that can effectively control the relative stereochemistry of the two substituents at the C1 and C2 positions of the cyclohexane (B81311) ring. Key strategies include the stereocontrolled reduction of cyclic precursors and the stereospecific ring-opening of epoxides.

Catalytic Hydrogenation Approaches for Stereochemical Control

Catalytic hydrogenation is a powerful technique for the synthesis of saturated cyclic compounds from unsaturated precursors. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst, the substrate, and the reaction conditions. The synthesis of trans-(2-Aminocyclohexyl)methanol (B70264) via this route would typically involve the reduction of an aromatic precursor like a 2-aminobenzyl alcohol derivative or the hydrogenation of a partially saturated intermediate such as a 2-aminocyclohexene methanol (B129727) derivative.

The catalytic hydrogenation of aromatic rings or cyclic double bonds to yield specific diastereomers is a cornerstone of stereoselective synthesis. Noble metal catalysts are frequently employed for the reduction of benzenoid systems and other unsaturated precursors that could lead to (2-Aminocyclohexyl)methanol. The choice of catalyst is crucial as it influences the stereoselectivity of the hydrogen addition. For instance, in the hydrogenation of substituted cyclohexenes or aromatic rings, catalysts like Rh/C and Ru/C are often effective. nih.gov The general process for synthesizing aromatic amines involves the catalytic hydrogenation of nitroaromatics using catalysts like Palladium (Pd). nih.gov

While specific data for the direct hydrogenation to this compound is not extensively detailed in readily available literature, the principles of heterogeneous catalysis on substituted cyclohexanes suggest that the trans isomer can be favored under certain conditions. The catalyst surface directs the delivery of hydrogen atoms, often from the less sterically hindered face of the molecule as it adsorbs onto the catalyst. For precursors like 2-aminocyclohexanecarboxylic acid esters, reduction of the ester group to the alcohol can be followed or preceded by hydrogenation of an unsaturated ring, with the stereochemistry being set in the hydrogenation step. chemrxiv.orgmdpi.com

Table 1: Common Noble Metal Catalysts in Hydrogenation This table is generated based on general principles of catalytic hydrogenation and may not reflect specific outcomes for the synthesis of this compound.

Catalyst Typical Precursor Type Potential Advantages
PtO₂ (Adams' catalyst) Aromatic rings, Alkenes Effective under mild conditions.
Pd/C (Palladium on Carbon) Nitro groups, Alkenes Highly common, cost-effective, good for debenzylation.
Rh/C (Rhodium on Carbon) Aromatic rings Effective for aromatic ring hydrogenation under milder conditions than Pt.
Ru/C (Ruthenium on Carbon) Aromatic rings, Ketones Can be highly selective, sometimes favoring different isomers than other catalysts.

| Raney-Ni (Raney Nickel) | Nitro groups, Nitriles, Alkenes | Cost-effective, widely used in industry, requires careful handling. |

The stereochemical outcome of a catalytic hydrogenation is not solely dependent on the catalyst but is also significantly influenced by the reaction conditions. Temperature, hydrogen pressure, and the solvent system can alter the selectivity of the reaction. Higher temperatures and pressures can sometimes lead to a loss of selectivity due to isomerization of intermediates on the catalyst surface. The choice of solvent can affect the conformation of the substrate as it approaches the catalyst surface, thereby influencing which face is preferentially hydrogenated. For example, in the hydrogenation of CO₂ to methanol, reaction temperature and pressure ratios were shown to be critical for product selectivity. mdpi.com These principles are broadly applicable to the stereoselective hydrogenation of complex organic molecules. Optimizing these parameters is an empirical process, often requiring systematic screening to achieve a high diastereomeric ratio favoring the desired trans product.

Alkylation Strategies for Controlled Stereochemistry

A highly effective and predictable method for establishing the trans stereochemistry in 1,2-disubstituted cyclohexanes is through the ring-opening of a cyclohexene (B86901) oxide. This strategy relies on an Sₙ2-type nucleophilic attack, which proceeds with an inversion of configuration at the attacked carbon atom.

For the synthesis of this compound, a common precursor is racemic trans-2-aminocyclohexanol, which can be synthesized by the reaction of cyclohexene oxide with aqueous ammonia (B1221849). google.com This reaction sets the trans relationship between the amino and hydroxyl groups. The reaction involves the nucleophilic attack of ammonia on one of the epoxide carbons, leading to the formation of the trans-amino alcohol. google.comarkat-usa.org Subsequent chemical modification of the amino or hydroxyl group would be required to arrive at the target molecule, but the critical trans stereochemistry is established in this key alkylation step. A synthesis of trans-1,2-diaminocyclohexane derivatives follows a similar logic, where cyclohexene oxide is opened by an amine, and subsequent steps convert the hydroxyl group into a second amino group while retaining the trans configuration. arkat-usa.org

Table 2: Synthesis of trans-Amino Alcohols via Epoxide Ring-Opening

Reactant 1 Reactant 2 Conditions Product Stereochemistry Reference
Cyclohexene oxide Aqueous Ammonia (28%) 60-65°C, 4 hours (in autoclave) Racemic trans-2-aminocyclohexanol trans google.com

Enantioselective Synthesis via Chiral Auxiliaries and Catalysts

While the methods above control the relative stereochemistry (trans vs. cis), achieving enantiopure this compound requires enantioselective techniques. This can involve the use of chiral auxiliaries to direct a stereoselective transformation or the resolution of a racemic mixture. The closely related compound, trans-1,2-diaminocyclohexane, is itself a prominent chiral auxiliary, highlighting the utility of this structural motif in asymmetric synthesis. scbt.comsynthesiswithcatalysts.comacs.org

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of a slower-reacting, enantiomerically-enriched starting material from an enantiomerically-enriched product.

A common approach is enzymatic kinetic resolution. For instance, lipase-catalyzed hydrolysis has been successfully applied on a multigram scale to the kinetic resolution of trans-2-azidocyclohexyl acetate (B1210297), a precursor to chiral trans-amino alcohols. nih.gov Lipases can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted, allowing for their separation. nih.govnih.gov

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. Because diastereomers have different physical properties, they can often be separated by crystallization. A patented method describes the resolution of racemic trans-2-aminocyclohexanol by forming a salt with optically active 2-methoxyphenylacetic acid. google.com One of the diastereomeric salts preferentially crystallizes, allowing for the isolation of a single enantiomer of the amino alcohol after liberation from the chiral acid. google.com

Table 3: Examples of Kinetic Resolution Techniques for trans-1,2-Cyclohexane Derivatives

Racemic Substrate Technique Chiral Reagent/Catalyst Separated Products Reference
trans-2-Aminocyclohexanol Classical Resolution (R)- or (S)-2-Methoxyphenylacetic acid Diastereomeric salts, leading to enantiopure (R)- or (S)-trans-2-aminocyclohexanol google.com
trans-2-Azidocyclohexyl acetate Enzymatic Hydrolysis Pseudomonas cepacia lipase (B570770) (S)-trans-2-Azidocyclohexyl acetate and (R)-trans-2-Azidocyclohexanol nih.gov
Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide a reaction towards the formation of a single stereoisomer. numberanalytics.comwikipedia.org This strategy relies on attaching an enantiomerically pure auxiliary to an achiral substrate, which creates a diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent bond formations, after which the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The synthesis of 1,2-amino alcohols like this compound can leverage this approach. For instance, an achiral cyclohexene precursor can be functionalized with a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. wikipedia.orgresearchgate.net These auxiliaries are particularly effective in controlling the stereochemistry of alkylation, aldol (B89426), and Michael addition reactions. researchgate.net

The general process involves several key steps:

Attachment: The achiral starting material is covalently bonded to the chiral auxiliary.

Stereoselective Reaction: The resulting diastereomeric compound undergoes a reaction (e.g., reduction, alkylation) where the auxiliary sterically blocks one reaction face, forcing the incoming reagent to attack from the less hindered direction. This establishes the desired stereocenters. For example, an enolate formed from an N-acyloxazolidinone can be alkylated with high diastereoselectivity. researchgate.net

Cleavage: The chiral auxiliary is removed from the newly formed chiral product, yielding the target molecule and regenerating the auxiliary.

While this method is powerful, its effectiveness depends on the choice of auxiliary, the specific reaction conditions, and the ease of removal of the auxiliary without racemizing the product. numberanalytics.com Structurally similar auxiliaries, such as trans-2-phenylcyclohexanol, have been successfully used in ene reactions to create two contiguous stereocenters with high diastereoselectivity. wikipedia.org

Chiral Auxiliary TypeKey Reaction MediatedTypical ApplicationReference
Evans OxazolidinonesAldol Additions, AlkylationsCreates two contiguous stereocenters simultaneously. wikipedia.orgresearchgate.net
Oppolzer's CamphorsultamMichael Additions, AlkylationsOffers high asymmetric induction, sometimes superior to oxazolidinones. wikipedia.org
SAMP/RAMP HydrazonesAsymmetric AlkylationUsed to synthesize chiral aldehydes, ketones, and amines. wikipedia.org
trans-2-PhenylcyclohexanolEne ReactionsEffective for creating anti adducts in reactions with glyoxylates. wikipedia.org
Enzymatic Catalysis in Stereoselective Preparations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and can exhibit near-perfect stereo-, regio-, and chemoselectivity. For the synthesis of chiral amino alcohols, lipases are among the most commonly employed enzymes.

The primary enzymatic strategy for separating enantiomers is kinetic resolution. In this process, a racemic mixture of a precursor is subjected to an enzymatic reaction that preferentially converts one enantiomer into a new product, leaving the other enantiomer unreacted. For this compound, a suitable precursor is its azido-acetate derivative, trans-2-azidocyclohexyl acetate. A lipase, such as that from Pseudomonas cepacia or Burkholderia glumae, can selectively hydrolyze the acetate group of one enantiomer. nih.govnih.gov This leaves one enantiomer as the unreacted acetate and the other as the desired alcohol. The two compounds, now being chemically distinct, can be easily separated.

Key factors influencing the success of enzymatic resolution include:

Enzyme Choice: Different lipases exhibit different selectivities and reaction rates.

Solvent System: The presence of organic co-solvents like methanol can enhance substrate solubility but may also impact enzyme stability and activity. nih.gov

Temperature and pH: These parameters must be optimized to ensure maximum enzyme activity and stability.

A study on the hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate using immobilized Pseudomonas cepacia lipase demonstrated the feasibility of this approach on a multigram scale, highlighting its industrial potential. nih.gov

EnzymeSubstrateReaction TypeKey OutcomeReference
Pseudomonas cepacia Lipase (immobilized)trans-2-Azidocyclohexyl acetateHydrolytic Kinetic ResolutionSuccessful multigram-scale resolution to obtain enantiopure trans-2-azidocyclohexanol. nih.gov
Candida antarctica Lipase B (CAL-B)Various piperidonesEnzymatic ResolutionUsed to synthesize enantioenriched piperidone scaffolds. frontiersin.org
Burkholderia glumae LipaseGeneral estersTransesterification/HydrolysisNoted for high tolerance to methanol, a common co-solvent. nih.gov

Isolation and Purification Techniques for Enantiopure this compound

Recrystallization and Chromatographic Separations

Once a stereoselective synthesis has been performed, the crucial step of isolating the desired enantiomer in a pure form remains. When chiral auxiliaries are used, the product is a mixture of diastereomers. Because diastereomers have different physical properties (e.g., solubility, polarity), they can be separated using standard laboratory techniques.

Chromatographic Separation: Column chromatography is the most common method for separating diastereomers produced via a chiral auxiliary approach. mdpi.com The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase (e.g., silica (B1680970) gel), allowing for their separation.

Fractional Recrystallization: This classical technique is particularly useful for resolving racemic amines. The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different solubilities in a given solvent, and with careful selection of the solvent system, one diastereomeric salt will crystallize out of the solution while the other remains dissolved. The crystallized salt is then isolated, and the acid is removed to yield the enantiopure amine.

TechniquePrincipleApplicationAdvantagesLimitations
Column ChromatographyDifferential adsorption of diastereomers on a stationary phase.Separation of diastereomeric intermediates created using chiral auxiliaries.Widely applicable, high resolution.Can be solvent and time-intensive.
Fractional RecrystallizationDifferential solubility of diastereomeric salts.Resolution of racemic amines or alcohols.Scalable, cost-effective for large quantities.Requires screening of resolving agents and solvents; yield can be low.
High-Performance Liquid Chromatographic Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. The separation can be achieved through two primary strategies: indirect or direct. nih.gov

The indirect method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent. For an amino alcohol like this compound, the amine or alcohol group can be reacted with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

The direct method , which is more common, utilizes a Chiral Stationary Phase (CSP). nih.gov A CSP is a solid support that has a chiral selector immobilized on its surface. Enantiomers interact differently with the chiral selector, leading to different retention times and thus separation. The choice of mobile phase is critical and can dramatically affect the separation efficiency. youtube.com

Common types of CSPs used for separating chiral pharmaceuticals include:

Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralpak® and Chiralcel® columns). They are robust and can separate a broad range of racemates.

Cyclodextrin-based CSPs: These employ cyclodextrins, which are cyclic oligosaccharides with a chiral cavity. nih.gov Separation occurs based on how well each enantiomer fits into this cavity.

Pirkle-type CSPs: These are based on smaller chiral molecules that have π-acidic or π-basic aromatic rings, enabling separation through π-π interactions.

Chiral Stationary Phase (CSP) TypeSelector TypeTypical Mobile PhaseCommonly Separated CompoundsReference
Polysaccharide-based (e.g., Chiralpak IG-3)Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)Hexane/IPA, Polar-organic, Reversed-phaseβ-blockers, various pharmaceuticals nih.gov
Cyclodextrin-basedα-, β-, or γ-cyclodextrinReversed-phase (Water/Acetonitrile/Methanol)Compounds that fit into the chiral cavity. nih.gov
Pirkle-type (π-π interaction)π-acidic or π-basic small moleculesNormal Phase (e.g., Hexane/Ethanol)Aromatic compounds, amides, esters youtube.com
Protein-basedImmobilized proteins (e.g., AGP, BSA)Aqueous buffersAcidic and basic drugs nih.gov

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single step to form a product that incorporates all or most of the atoms of the reactants. nih.gov This approach is highly valued for its atom economy, step economy, and ability to rapidly generate libraries of structurally complex molecules from simple building blocks. nih.gov

The this compound scaffold is an excellent candidate for use in MCRs to create novel derivatives. The primary amine group is a versatile functional handle that can participate in a variety of MCRs. For example, in an Ugi four-component reaction (Ugi-4CR) , the amine of this compound could be reacted with a ketone or aldehyde, a carboxylic acid, and an isocyanide. This one-pot reaction would yield a complex α-acetamido carboxamide derivative, with the hydroxyl group of the original scaffold available for further functionalization.

Similarly, the amine could participate in a carbonyl alkylative amination reaction , reacting with an aldehyde and an alkyl iodide in the presence of zinc to form a more complex secondary or tertiary amine derivative. acs.org MCRs provide a powerful platform for drug discovery and materials science by allowing for the rapid exploration of chemical space around a core scaffold like this compound. nih.gov

Multicomponent ReactionReactant 1Reactant 2Reactant 3Reactant 4Resulting ScaffoldReference
Ugi Reaction (4CR)Amine (e.g., R-NH₂)Aldehyde/KetoneCarboxylic AcidIsocyanideα-Acylamino Amide nih.gov
Passerini Reaction (3CR)-Aldehyde/KetoneCarboxylic AcidIsocyanideα-Acyloxy Carboxamide nih.gov
Biginelli Reaction (3CR)Urea/Thiourea (B124793)Aldehydeβ-Ketoester-Dihydropyrimidinone frontiersin.org
Orru Reaction (3CR)AmineAldehyde/Ketoneα-Acidic Isocyanide-2-Imidazoline nih.gov

Derivatization and Functionalization Reactions of Trans 2 Aminocyclohexyl Methanol

Reactions Involving the Amino Group

The primary amino group in trans-(2-aminocyclohexyl)methanol (B70264) is a potent nucleophile, making it the primary site for a range of functionalization reactions. Its reactivity is central to the synthesis of numerous derivatives.

The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically performed in the presence of a base to neutralize the acid byproduct, results in the formation of a stable amide linkage. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yielding the corresponding sulfonamides. These reactions are fundamental for introducing a wide array of substituents onto the nitrogen atom, thereby modifying the molecule's chemical and physical properties.

As a primary amine, the nitrogen atom of this compound can act as a nucleophile in substitution reactions with various electrophiles, such as alkyl halides. This process typically follows an SN2 mechanism, where the amine attacks the electrophilic carbon atom, displacing a leaving group. masterorganicchemistry.com This reaction leads to the formation of secondary amines (from mono-alkylation) or can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. The choice of electrophile allows for the introduction of diverse alkyl or aryl groups.

The formation of an amide bond is a cornerstone of peptide chemistry. nih.gov The amino group of this compound can be coupled with a carboxylic acid to form an amide. This transformation often requires the use of specific coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This methodology is crucial for incorporating the aminocyclohexyl methanol (B129727) scaffold into peptide chains, creating peptidomimetics with constrained conformations. uci.edu The use of solid-phase peptide synthesis (SPPS) techniques can also be employed for these couplings. uci.edu

Coupling Reagent ClassExample Reagent(s)Typical Application
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)General amide bond formation, often used with additives like HOBt to suppress side reactions.
Phosphonium SaltsBOP, PyBOP, HBTU, HATUHighly efficient reagents for difficult couplings, minimizing racemization.
Uronium/Guanidinium SaltsHBTU, HATU, HCTUFast and effective coupling agents widely used in automated and manual peptide synthesis.
Organophosphorus ReagentsDPPA (Diphenylphosphoryl azide)Used for peptide bond formation, particularly in cyclization reactions.

Reactions Involving the Hydroxyl Group

While the amino group is generally more nucleophilic, the primary hydroxyl group offers another site for functionalization. Often, these reactions require the prior protection of the more reactive amino group to achieve chemoselectivity. nih.gov

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. monash.edu Alternatively, transesterification can be employed, where the alcohol displaces another alcohol from an existing ester, often under acidic or basic catalysis. masterorganicchemistry.comwikipedia.org

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. Selective functionalization of the hydroxyl group often necessitates protecting the amine, for example as a carbamate (B1207046) or amide, to prevent its competing nucleophilicity. nih.gov

The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. libretexts.org The oxidation is a fundamental transformation that converts the hydroxyl group into a carbonyl-containing functional group. bohrium.com

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. libretexts.orgethernet.edu.et The selection of the appropriate oxidation protocol is crucial for achieving the desired product. organic-chemistry.org

Oxidizing Agent/SystemResulting ProductNotes
Pyridinium chlorochromate (PCC)AldehydeA mild oxidant that typically stops at the aldehyde stage for primary alcohols. organic-chemistry.org
Dess-Martin Periodinane (DMP)AldehydeA mild and selective reagent for oxidizing primary alcohols to aldehydes.
Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidA strong, aggressive oxidizing agent.
Jones Reagent (CrO₃ in H₂SO₄/acetone)Carboxylic AcidA strong oxidizing agent that converts primary alcohols to carboxylic acids. libretexts.org
TEMPO-mediated systemsCarboxylic AcidA catalytic system using a stable radical like TEMPO with a co-oxidant. colab.ws

Selective Protection and Deprotection Strategies

The presence of two nucleophilic functional groups, an amine and a hydroxyl group, in this compound necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting groups and the strategy for their introduction and removal are crucial for the successful synthesis of more complex molecules. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is often employed. organic-chemistry.org

Protecting the Amino Group: The amino group is typically more nucleophilic than the hydroxyl group and can be selectively protected under appropriate conditions. Carbamates are the most common protecting groups for amines due to their stability and the variety of conditions available for their cleavage. organic-chemistry.org

Boc (tert-butoxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, except for strong acids. Deprotection is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Cbz (benzyloxycarbonyl) Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl). It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which also reduces any nitro groups or carbon-carbon multiple bonds if present.

Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether or a silyl (B83357) ether. The choice of protecting group depends on the required stability and the conditions for its removal.

Silyl Ethers (e.g., TMS, TES, TBDMS, TIPS): Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., TESCl) or a silyl triflate (e.g., TESOTf) in the presence of a base like imidazole (B134444) or 2,6-lutidine. harvard.edu The stability of silyl ethers varies with the steric bulk of the silicon substituents (TIPS > TBDMS > TES > TMS). They are generally cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). harvard.edu The relative ease of cleavage allows for selective deprotection.

Benzyl Ether (Bn): The benzyl ether is introduced using a benzyl halide in the presence of a base (Williamson ether synthesis). It is stable to a wide range of acidic and basic conditions and is typically removed by catalytic hydrogenation.

A plausible orthogonal protection strategy for this compound would involve the protection of the amine as a Boc group and the alcohol as a silyl ether. The silyl ether can be removed with fluoride ions without affecting the Boc group, allowing for selective functionalization of the hydroxyl group. Conversely, the Boc group can be removed with acid, leaving the silyl ether intact for subsequent reactions at the amino group.

ReagentProtecting GroupFunctional Group Protected
Di-tert-butyl dicarbonate (Boc₂O)BocAmine
Benzyl chloroformate (CbzCl)CbzAmine
Triethylsilyl chloride (TESCl)TESAlcohol
tert-Butyldimethylsilyl chloride (TBDMSCl)TBDMSAlcohol
Benzyl bromide (BnBr)BnAlcohol

Bifunctional Reactions and Cyclization Pathways

The trans arrangement of the amino and hydroxymethyl groups on the cyclohexane (B81311) ring allows for their participation in intramolecular reactions to form bicyclic heterocyclic systems. A prominent example of such a bifunctional reaction is the synthesis of fused oxazolidinones.

Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting antibacterial activity. nih.gov The synthesis of an oxazolidinone from this compound involves the formation of a five-membered ring incorporating both the nitrogen and oxygen atoms of the starting material. This can be achieved through various methods, often involving the reaction with a carbonyl source like phosgene, its derivatives, or carbon dioxide.

A general and efficient method for the synthesis of 2-oxazolidinones is the reaction of amino alcohols with carbon dioxide. preprints.org For this compound, this would proceed via the formation of a carbamate intermediate, followed by an intramolecular cyclization to yield the bicyclic oxazolidinone. This reaction is often catalyzed by a variety of reagents to improve efficiency and yield. preprints.org

Another approach involves the cyclization of allylic amines with CO₂ under electrochemical conditions to produce 2-oxazolidinones. organic-chemistry.org While this specific method applies to allylic amines, it highlights the utility of CO₂ in forming the oxazolidinone ring. The general principle of intramolecular cyclization of an amino alcohol derivative remains a key pathway for the derivatization of this compound.

The resulting bicyclic oxazolidinone from this compound would be a trans-fused hexahydro-1,3-benzoxazol-2-one. The stereochemistry of the starting material directly translates to the stereochemistry of the fused ring system.

Starting MaterialReagent(s)ProductReaction Type
This compoundCarbon dioxide (CO₂)trans-Hexahydro-1,3-benzoxazol-2-oneBifunctional Cyclization
This compoundPhosgene or equivalenttrans-Hexahydro-1,3-benzoxazol-2-oneBifunctional Cyclization

Applications in Asymmetric Synthesis

trans-(2-Aminocyclohexyl)methanol (B70264) as a Chiral Building Block

The unique structural features of this compound render it an important starting material for the synthesis of a variety of chiral molecules. Its inherent chirality is strategically exploited to induce stereoselectivity in subsequent chemical transformations.

Enantioselective Construction of Complex Molecular Architectures

The enantiopure forms of this compound serve as foundational elements for the synthesis of intricate molecular structures. The defined spatial arrangement of its functional groups allows for predictable control over the stereochemical outcome of reactions. For instance, it can be utilized in diastereoselective reactions where the existing stereocenter directs the formation of new chiral centers, leading to the synthesis of complex molecules with high enantiomeric purity. mdpi.com This approach is fundamental in creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity.

The application of chiral building blocks like this compound is a cornerstone of modern organic synthesis. It allows chemists to construct complex target molecules from simpler, enantiomerically pure fragments, a strategy that is often more efficient and provides better stereocontrol than introducing chirality at a later stage. nih.gov The rigid conformational nature of the cyclohexane (B81311) ring in this compound provides a predictable scaffold for directing subsequent reactions, making it a reliable component in multi-step syntheses.

Synthesis of Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry heavily relies on the synthesis of single-enantiomer drugs, as often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects. researchgate.net this compound is a key starting material for the synthesis of chiral intermediates that are subsequently elaborated into APIs. nih.gov

Biocatalytic processes, which utilize enzymes or whole microorganisms, are frequently employed to produce these chiral intermediates with high enantioselectivity. nih.gov For example, the synthesis of chiral alcohols and amino acids, which are common structural motifs in pharmaceuticals, can be achieved through biocatalytic reductions or aminations. mdpi.com These methods are valued for their high efficiency and environmentally friendly nature. The resulting chiral intermediates, derived from precursors like this compound, are crucial for the development of drugs for a wide range of therapeutic areas, including antiviral, anticancer, and antihypertensive agents. nih.gov

A notable example is the synthesis of (S)-β-hydroxyvaline, a key intermediate for the oral monobactam antibiotic Tigemonam. The synthesis of this and other complex amino acids like (S)-tertiary-leucine for the HIV protease inhibitor Atazanavir highlights the importance of chiral building blocks in modern medicine. mdpi.com

Design and Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of compounds where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety. This modification imparts greater stability against enzymatic degradation. researchgate.net this compound and its derivatives are valuable precursors for the synthesis of these analogues, which often exhibit significant antiviral and anticancer properties. researchgate.netnih.govnih.gov

The synthesis of these analogues often involves a multi-step sequence, starting from a chiral carbocyclic core. For example, a known cyclopentenol (B8032323) can be converted to a cyclopentenyl azide, which then undergoes cycloaddition reactions to form various five-membered heterocyclic bases. scispace.com The rigid bicyclo[3.1.0]hexane template has been used to create carbocyclic nucleosides with a fixed conformation, which is important for their biological activity. researchgate.net These synthetic strategies have led to the discovery of compounds with promising activity against viruses such as HIV and respiratory syncytial virus (RSV). nih.govnih.gov

Nucleoside Analogue TypeKey Synthetic StrategyTarget Activity
Carbocyclic Nucleosides with Five-Membered HeterocyclesCycloaddition reactions with cyclopentenyl azideAnti-HIV, Anti-HCV
Bicyclo[4.3.0]nonene Nucleoside AnaloguesIntermolecular Diels-Alder reactionAnti-RSV
Bicyclo[2.2.1]heptane/ene Nucleoside AnaloguesCurtius rearrangement, Michael additionAntiviral (Coxsackie virus)

This compound in Chiral Ligand Design

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands. These ligands can then be coordinated to metal centers to create catalysts for a wide array of asymmetric transformations.

Development of Chiral Metal Complexes for Asymmetric Catalysis

Chiral ligands derived from this compound can form well-defined complexes with various transition metals. The steric and electronic properties of the ligand play a crucial role in inducing enantioselectivity in the catalyzed reaction by creating a chiral environment around the metal center. This forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Palladium is a versatile metal in catalysis, and chiral palladium complexes are widely used for various asymmetric transformations. Ligands derived from this compound can be effectively used to create chiral palladium catalysts. For example, these ligands can be employed in palladium-catalyzed allylic alkylation, a powerful carbon-carbon bond-forming reaction. The chirality of the ligand controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. nih.gov

Furthermore, palladium(II) complexes can be utilized in tandem reactions, such as intramolecular aminopalladation of alkynes followed by insertion of alkenes, to synthesize various nitrogen-containing heterocycles like oxazolidinones and lactams with high stereoselectivity. capes.gov.br The design of the ligand is critical for controlling the regioselectivity and enantioselectivity of these complex transformations. The ability to control the coordination environment of the palladium center, for instance by creating macrocyclic ligands, allows for the regulation of the catalytic activity and selectivity. nih.gov

Gold-Based Catalysts

The development of chiral ligands has been pivotal in the advancement of asymmetric gold catalysis. Ligands derived from chiral 1,2-amino alcohols can be synthesized and subsequently complexed with gold(I) precursors. While a vast array of chiral phosphine (B1218219) ligands have been developed for gold catalysis, the specific application of ligands derived directly from this compound is not extensively documented in peer-reviewed literature. In principle, the primary amine and hydroxyl group could be functionalized to create novel phosphine, phosphoramidite, or N-heterocyclic carbene (NHC) ligands. These ligands would then coordinate to a gold(I) salt, generating a chiral catalyst capable of promoting a variety of transformations, such as enantioselective cycloisomerization or addition reactions to allenes and alkynes. The efficacy of such a catalyst would depend on the precise architecture of the ligand and its ability to create a well-defined chiral pocket around the gold center.

Silver-Based Catalysts

Silver(I) salts are effective Lewis acids that can catalyze a range of organic reactions. In asymmetric catalysis, chiral ligands are employed to control the stereochemical outcome. Chiral 1,2-amino alcohols are known to be effective ligands in silver-catalyzed reactions, such as aldol (B89426), Henry (nitroaldol), and cycloaddition reactions. For instance, silver thiolate nanoclusters have been functionalized with chiral amino alcohol ligands to create heterogeneous catalysts for the asymmetric Henry reaction. These catalysts demonstrate how the amino alcohol moiety can induce enantioselectivity.

A hypothetical silver-based catalyst incorporating a ligand derived from this compound could be applied to similar reactions. For example, in a silver-catalyzed asymmetric Henry reaction, the catalyst would coordinate to both the aldehyde and the nitronate, organizing them within a chiral environment to facilitate a stereoselective C-C bond formation. The performance of such a catalyst in terms of yield and enantioselectivity is presented in the table below, based on analogous systems.

Reaction TypeCatalyst SystemSubstratesYield (%)Enantiomeric Excess (ee %)
Asymmetric HenryAgOAc / Ligand from amino alcoholBenzaldehyde, NitromethaneHighModerate to High
Asymmetric [3+2] CycloadditionAgOAc / Chiral PhosphineIminoester, AlkeneHighHigh

This table represents typical results for silver catalysts with chiral 1,2-amino alcohol-type ligands; specific data for this compound derived ligands is not available.

Ligand-Controlled Enantioselectivity in Catalytic Reactions

The fundamental principle of ligand-controlled enantioselectivity rests on the ability of a chiral ligand to modulate the energy landscape of a catalytic cycle. The ligand forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. Chiral 1,2-amino alcohols are a privileged class of ligands for this purpose. The design of the ligand is crucial; subtle changes to its structure can dramatically alter both the reactivity and the enantioselectivity of the catalyst.

In the context of this compound, its rigid trans-1,2-disubstituted cyclohexane backbone provides a well-defined stereochemical scaffold. This rigidity is advantageous as it reduces the number of possible conformations in the transition state, often leading to higher enantioselectivity. The amine and alcohol functionalities serve as anchor points for coordination to a metal center and can be further modified to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a given catalytic reaction.

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral amino alcohols are prominent in this field, particularly in their role as bifunctional catalysts.

Role as an Organocatalyst in Enantioselective Transformations

This compound itself, or simple derivatives thereof, can function as an organocatalyst. The primary amine can engage in enamine or iminium ion catalysis, activating carbonyl compounds towards nucleophilic or electrophilic attack. Simultaneously, the hydroxyl group can interact with the reaction partner through hydrogen bonding, providing additional activation and stereochemical control. This dual activation mode is the hallmark of bifunctional organocatalysis. For example, in the asymmetric Michael addition of a ketone to a nitroalkene, the amine would form an enamine with the ketone, while the hydroxyl group would hydrogen-bond to the nitro group of the acceptor, directing its approach.

Bifunctional Organocatalysts Incorporating this compound

More sophisticated organocatalysts are often synthesized by appending a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, to the amine of this compound. This creates a highly effective bifunctional catalyst where the thiourea/squaramide unit provides strong hydrogen-bonding activation of the electrophile, while the cyclohexane backbone provides the chiral environment. The hydroxyl group can offer a third point of interaction, further organizing the transition state assembly.

These types of catalysts have proven to be highly effective in a wide range of enantioselective transformations. The general performance of such catalysts is summarized below.

Reaction TypeCatalyst TypeSubstratesYield (%)Enantiomeric Excess (ee %)
Michael AdditionThiourea on amino alcohol scaffoldKetone, Nitroalkene>90>95
Aldol ReactionDiarylprolinol EtherAldehyde, KetoneHigh>99
Mannich ReactionSquaramide on amino alcohol scaffoldAldehyde, ImineHigh>90

This table illustrates the general effectiveness of bifunctional organocatalysts based on chiral amino alcohol scaffolds. Specific data for catalysts derived from this compound is limited in the literature.

Mechanism of Action in Organocatalytic Cycles

The mechanism of a bifunctional organocatalyst derived from this compound in a representative Michael addition is illustrative of its mode of action. The catalytic cycle can be described in the following steps:

Enamine Formation: The primary amine of the catalyst condenses with a donor substrate (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) energy of the donor, making it more nucleophilic.

Substrate Activation and Organization: The hydrogen-bond donor part of the catalyst (e.g., a thiourea group) binds to the electrophilic acceptor (e.g., a nitroalkene). This binding not only activates the acceptor by lowering its LUMO (Lowest Unoccupied Molecular Orbital) but also positions it in a specific orientation relative to the chiral enamine. The hydroxyl group on the catalyst scaffold can form an additional hydrogen bond, creating a highly organized, ternary transition state.

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks one of the enantiotopic faces of the activated electrophile. The steric bulk and stereochemistry of the cyclohexane backbone dictate the facial selectivity of this attack, leading to the formation of the product with high enantiomeric excess.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the product and regenerating the organocatalyst, which can then enter a new catalytic cycle. This mechanistic pathway is analogous to the well-understood cycle for proline catalysis.

This dual activation and rigid stereochemical control are what make bifunctional organocatalysts based on scaffolds like this compound powerful tools in modern asymmetric synthesis.

Medicinal Chemistry Applications of Trans 2 Aminocyclohexyl Methanol Derivatives

Scaffold for Pharmaceutical Development

The rigid, yet three-dimensional, structure of the trans-cyclohexane ring, combined with the primary amine and hydroxymethyl functionalities, provides a valuable framework for the design of new drugs. This scaffold allows for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.

Synthesis of Neuropsychiatric Agents (e.g., Cariprazine)

A prominent example of a pharmaceutical agent derived from a trans-cyclohexyl scaffold is Cariprazine, an atypical antipsychotic. While not directly synthesized from trans-(2-Aminocyclohexyl)methanol (B70264), its core structure contains a related trans-cyclohexyl moiety that is critical for its pharmacological activity. Cariprazine is a potent dopamine (B1211576) D3 and D2 receptor partial agonist with a preference for the D3 receptor. nih.gov It is approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder. nih.gov

The synthesis of Cariprazine involves the construction of a key intermediate, N'-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea. nih.gov This highlights the importance of the trans-cyclohexyl ring in positioning the dimethylurea and the dichlorophenylpiperazine moieties for optimal interaction with their target receptors.

Below is a table summarizing the binding affinities of Cariprazine for various receptors, illustrating its complex pharmacological profile.

ReceptorBinding Affinity (Ki, nM)Functional Activity
Dopamine D30.085–0.3Partial Agonist
Dopamine D20.49–0.71Partial Agonist
Serotonin (B10506) 5-HT1A1.4–2.6Partial Agonist
Serotonin 5-HT2B0.58–1.1Antagonist
Serotonin 5-HT2A18.8Antagonist
Histamine H123.3Antagonist
Serotonin 5-HT2C134Low Affinity
Adrenergic α1155Low Affinity

Data sourced from DrugBank and other scientific literature. rsc.orgnih.gov

Development of Antibacterial Compounds

The exploration of this compound derivatives as antibacterial agents is an area of interest, though specific examples are not extensively documented in the reviewed literature. The general principle involves modifying the amino and hydroxyl groups to introduce pharmacophores known to possess antimicrobial activity. For instance, the synthesis of novel N-substituted β-amino acid derivatives has shown promise against multidrug-resistant Gram-positive pathogens. plos.org While not directly derived from this compound, these studies demonstrate the potential of amino acid-like scaffolds in developing new antibacterial agents. plos.org Research into functionally substituted monocyclic and spirocyclic cyclohexane (B81311) derivatives has also revealed antimicrobial properties, suggesting that the cyclohexane ring can serve as a viable scaffold for such applications. nih.gov However, direct antibacterial studies on derivatives of this compound were not identified in the performed searches.

Investigation of Biological Interactions and Pathways

The derivatives of this compound serve not only as templates for drug development but also as tools to probe and understand complex biological processes.

Interaction with Molecular Targets and Biological Pathways

The study of Cariprazine provides significant insight into the interaction of trans-cyclohexyl-containing molecules with various molecular targets. As a partial agonist, Cariprazine can modulate the activity of dopamine D2 and D3 receptors, acting as an antagonist when dopamine levels are high and as an agonist when they are low. nih.gov This dual activity is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia. nih.gov Its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A, further contributes to its therapeutic effects and may help in mitigating some of the side effects associated with older antipsychotics. rsc.orgdiva-portal.org

Interestingly, recent research has also explored the interaction of Cariprazine with other biological targets. Molecular docking studies have suggested that Cariprazine has a significant binding affinity for the ABCG2 transporter, a protein involved in multidrug resistance in cancer. plos.org In vitro studies have shown that Cariprazine can enhance the efficacy of certain anticancer drugs in cells that overexpress ABCG2, indicating a potential role for such derivatives in oncology. plos.org

Applications in Enzyme-Catalyzed Biotransformations (e.g., Transaminases)

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor, a key reaction in the synthesis of chiral amines and amino acids. nih.gov These biocatalysts are of great interest for green chemistry and industrial applications due to their high stereoselectivity. nih.govrsc.org

While the broad substrate scope of transaminases has been explored for various cyclic ketones and amines, specific studies detailing the use of this compound or its close derivatives in transaminase-catalyzed reactions were not prominently found in the reviewed literature. The potential for using transaminases for the kinetic resolution of racemic aminocyclohexane derivatives or for the asymmetric synthesis of such compounds from corresponding ketones remains an area for future investigation. The enzymatic synthesis of enantiopure β-amino acids, which are valuable pharmaceutical building blocks, has been demonstrated using transaminases, highlighting the potential of these enzymes to act on cyclic amino compounds. nih.gov

β-Peptide Research and Foldamer Chemistry

Derivatives of this compound, particularly trans-2-aminocyclohexanecarboxylic acid (ACHC), have become pivotal building blocks in the field of foldamer chemistry. Foldamers are unnatural oligomers that adopt stable, well-defined secondary structures, mimicking the helices, sheets, and turns of natural proteins and peptides. The rigid, cyclic nature of the trans-ACHC residue exerts a powerful conformational constraint on the peptide backbone, making it an exceptional monomer for inducing predictable folding patterns in β-peptides.

Incorporation into β-Amino Acid Oligomers and Helical Secondary Structures

β-Peptides are polymers constructed from β-amino acids, which feature an additional carbon atom in their backbone compared to the α-amino acids found in proteins. This expanded backbone opens up a new world of secondary structures not accessible to natural peptides. The incorporation of constrained cyclic residues like trans-ACHC has been a particularly fruitful strategy for creating stable, predictable structures.

Research has consistently shown that oligomers of optically active trans-ACHC, or β-peptides containing even a few trans-ACHC residues, reliably fold into a specific and highly stable helical conformation known as the 14-helix . acs.orgwisc.edunih.gov This structure is defined by a repeating pattern of hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of the residue two positions toward the N-terminus (an i → i+2 hydrogen bond). This arrangement closes a 14-membered ring within the backbone, hence the name "14-helix". acs.orgwisc.edu The pioneering work in this area demonstrated through X-ray crystallography that even short oligomers, such as a tetramer and a hexamer of trans-ACHC, adopt this helical fold in the solid state. acs.orgwisc.edu

The stability of the 14-helix is such that it persists even when the cyclohexane ring of the trans-ACHC monomer is heavily substituted. For instance, recent studies have described the synthesis of β-peptides containing trihydroxylated trans-ACHC residues derived from (−)-shikimic acid. nih.govrsc.org Despite the increased steric bulk and polarity from the hydroxyl groups, these new β-peptides were also found to fold into the characteristic 14-helix. nih.govrsc.orgresearchgate.netchemrxiv.org This highlights the robustness of the conformational preference imparted by the trans-cyclohexane scaffold and opens avenues for designing more complex, functionalized foldamers with polar groups oriented at specific positions along the helical structure. nih.gov

The propensity of trans-ACHC to induce a 14-helix is in contrast to its five-membered ring analogue, trans-2-aminocyclopentanecarboxylic acid (ACPC). Oligomers of ACPC tend to form a more tightly wound 12-helix , which is stabilized by 12-membered hydrogen-bonded rings. wisc.edunih.gov This underscores the critical role that the ring size of the cyclic β-amino acid plays in dictating the secondary structure of the resulting β-peptide.

Conformational Analysis of β-Peptides Derived from this compound

The helical conformation of β-peptides containing trans-ACHC has been extensively verified through a combination of analytical techniques, providing a detailed picture of their structure in both the solid state and in solution.

X-ray Crystallography has provided definitive, high-resolution evidence for the 14-helical structure in the solid state. The crystal structures of a trans-ACHC tetramer and hexamer clearly show the helical fold and the characteristic 14-membered-ring hydrogen bonds that stabilize it. acs.orgwisc.edu

Circular Dichroism (CD) Spectroscopy is a key tool for assessing secondary structure in solution. For β-peptides composed of trans-ACHC, the CD spectra in solvents like methanol (B129727) typically show a distinct maximum around 215-220 nm. wisc.educhemrxiv.org The intensity of this peak increases with the length of the oligomer, which is indicative of a cooperative folding process and the formation of a stable, ordered helical structure in solution. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides further proof of the 14-helix in solution. Two-dimensional NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can detect specific through-space interactions between protons. In trans-ACHC oligomers, analyses consistently reveal correlations between the amide proton (NH) of a given residue (i) and protons on the preceding residue (i-1), which is typical for any peptide. More importantly, they show correlations between the NH of residue i and protons on residue i+2, which is a unique signature of the 14-helical fold. nih.govresearchgate.net

Computational Studies , such as Density Functional Theory (DFT) calculations, complement the experimental data. These theoretical models corroborate that the 14-helix is an energetically favorable conformation for β-peptides containing trans-ACHC residues, consistent with the findings from crystallography, CD, and NMR. nih.govrsc.orgresearchgate.net

The table below summarizes the conformational findings for various β-peptides incorporating trans-ACHC residues.

OligomerAnalytical Method(s)Key Conformational FindingReference(s)
(trans-ACHC)₄X-ray Crystallography, CD SpectroscopyAdopts a 14-helical conformation in the solid state and in methanol solution. acs.org, wisc.edu
(trans-ACHC)₆X-ray Crystallography, CD SpectroscopyFolds into a stable 14-helix, providing a blueprint for helical bundle design. acs.org, wisc.edu
Pentapeptides with a central trihydroxylated trans-ACHC residueCD, NMR, DFT CalculationsConsistently fold into a 14-helix, demonstrating the robustness of the structure. nih.gov, researchgate.net, chemrxiv.org

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Stereochemistry in Derivatives

The determination of absolute and relative stereochemistry is paramount when synthesizing and utilizing derivatives of trans-(2-Aminocyclohexyl)methanol (B70264). While specific studies detailing the stereochemical assignment of a broad range of its derivatives are not extensively documented in readily available literature, the principles for such determinations are well-established.

The relative stereochemistry (the cis or trans relationship between substituents) is often confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between protons on the cyclohexane (B81311) ring can reveal their dihedral angles and thus their relative spatial orientation.

The absolute stereochemistry at the two chiral centers (C1 and C2) is typically determined by several methods. One common approach involves the use of chiral derivatizing agents. For instance, reacting the amine or alcohol functionality with a chiral reagent of known absolute configuration creates a diastereomeric derivative. The resulting diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography, allowing for the assignment of the absolute configuration of the original molecule. X-ray crystallography of a suitable crystalline derivative also provides an unambiguous determination of its absolute stereochemistry.

Spectroscopic and Computational Analysis of Conformations

The cyclohexane ring is not static and exists in various conformations, with the chair conformation being the most stable. For trans-1,2-disubstituted cyclohexanes, the diequatorial conformation is generally favored to minimize steric strain. The following subsections detail the primary methods used to analyze these conformational properties.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformation of molecules in solution. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

In ¹H NMR, the chemical shifts of the protons on the cyclohexane ring and the vicinal coupling constants (³J) between them are particularly informative. The Karplus equation relates the magnitude of the ³J coupling constant to the dihedral angle between the coupled protons. In a chair conformation, the coupling between two axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). By analyzing these coupling constants, the preferred chair conformation and the axial or equatorial orientation of the substituents can be determined. Two-dimensional NMR techniques, such as COSY and NOESY, can further help in assigning proton signals and providing information about through-space proximity of atoms, respectively.

While specific, detailed NMR spectral data for a wide range of this compound derivatives are not compiled in a single public source, the table below illustrates the type of data that would be collected and analyzed.

Table 1: Illustrative ¹H NMR Data for a Hypothetical Derivative of this compound in CDCl₃

Proton Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Inferred Orientation
H1 3.15 ddd 10.5, 4.2, 4.2 Axial
H2 2.80 ddd 10.5, 10.5, 4.5 Axial
-CH₂OH 3.65 m - -

Note: This table is for illustrative purposes only and does not represent actual experimental data for a specific derivative.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is an essential tool for studying chiral molecules and is particularly powerful for analyzing the secondary structure of polymers and foldamers, such as helices.

When derivatives of this compound are incorporated into oligomers or polymers, they can induce a preferential helical screw sense. CD spectroscopy can detect the formation of such helical structures. A characteristic CD spectrum with positive and negative Cotton effects can indicate the presence and handedness (right- or left-handed) of a helical conformation in solution. While the application of CD spectroscopy to analyze helical foldamers derived specifically from this compound is a specialized area of research, the technique remains a primary method for such investigations in materials science.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density and thus the arrangement of atoms can be constructed.

For derivatives of this compound, a crystal structure would unambiguously confirm the relative stereochemistry of the substituents and the preferred conformation of the cyclohexane ring in the solid state. It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. Although specific crystallographic data for the parent compound or its simple derivatives are not widely published, this technique is the gold standard for structural determination.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 12.31
c (Å) 15.78
C1-C2 Bond Length (Å) 1.53
C-N Bond Length (Å) 1.48

Note: This table is for illustrative purposes only.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. DFT calculations can be used to determine the relative energies of different conformations, such as the various chair and boat forms of the cyclohexane ring, and to predict the most stable structures.

For this compound and its derivatives, DFT calculations can provide valuable insights into the energetic preferences for axial versus equatorial substituent orientations, taking into account steric and electronic effects. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model. While specific DFT studies on the conformational preferences of this compound are not readily found, this approach is a standard in modern chemical research for understanding molecular structure and energetics.

Stereoisomerization and Epimerization Studies

Stereoisomerization refers to the conversion of one stereoisomer into another. Epimerization is a specific type of stereoisomerization where only one of several chiral centers in a molecule is inverted. For derivatives of this compound, studies on their stereochemical stability, particularly under acidic or basic conditions or at elevated temperatures, would be important for applications where stereochemical purity is critical.

Such studies would investigate the potential for the trans isomer to convert to the cis isomer or for the inversion of configuration at either the C1 or C2 carbon. The mechanisms of such processes could involve, for example, ring-opening and closing or the formation of intermediates that allow for the loss and re-establishment of stereochemistry. There is, however, a lack of specific published research focusing on the stereoisomerization or epimerization of this compound itself.

Future Research Directions and Translational Potential

Expansion of Asymmetric Catalysis and Ligand Design

The trans-1,2-amino alcohol moiety is a privileged structural motif in the design of chiral ligands for asymmetric catalysis. The rigid cyclohexane (B81311) framework of trans-(2-Aminocyclohexyl)methanol (B70264) provides a well-defined stereochemical environment, making it an excellent starting point for the synthesis of novel ligands. Future research is poised to expand on the development of bidentate and tridentate ligands for a variety of metal-catalyzed reactions.

One of the most promising avenues is the synthesis of Schiff base ligands, formed through the condensation of the primary amine of this compound with various aldehydes and ketones. These ligands can coordinate with a range of transition metals to create chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The steric and electronic properties of the Schiff base can be readily tuned by modifying the carbonyl precursor, allowing for the creation of a library of ligands for catalyst screening and optimization. While specific data for ligands derived from this compound is not yet widely available, the performance of analogous systems suggests high potential.

Table 1: Illustrative Performance of a Hypothetical Chiral Ligand Derived from this compound in Asymmetric Transfer Hydrogenation

EntrySubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone19592
21-Tetralone19295
3Propiophenone19889

This table is illustrative and represents the type of data expected from future research, as specific performance data for ligands derived from this compound is not yet prevalent in the literature.

Novel Derivatizations for Enhanced Bioactivity

The inherent biocompatibility of the aminocyclohexanol scaffold makes this compound an attractive starting point for the synthesis of novel bioactive molecules. The primary amine and hydroxyl groups serve as convenient handles for derivatization, allowing for the introduction of various pharmacophores.

A significant area of future research lies in the synthesis and biological evaluation of Schiff bases and their metal complexes. Schiff bases derived from amino alcohols are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of metal complexes with ions such as copper, zinc, nickel, and cobalt can further enhance this bioactivity. Future studies will likely focus on synthesizing a library of derivatives of this compound and screening them against various pathogens and cancer cell lines.

Table 2: Illustrative Bioactivity Data for a Hypothetical Schiff Base Derivative of this compound

CompoundTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)
Derivative AStaphylococcus aureus16-
Derivative AEscherichia coli64-
Derivative BMCF-7 (Breast Cancer Cell Line)-25
Derivative BA549 (Lung Cancer Cell Line)-42

This table is illustrative. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, while IC50 (half-maximal inhibitory concentration) is a measure of anticancer activity. Specific bioactivity data for derivatives of this compound is a key area for future investigation.

Integration into Advanced Materials and Nanoscience

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a valuable monomer or functionalizing agent in materials science. These groups can participate in polymerization reactions to form novel polyamides, polyesters, or polyurethanes with unique properties conferred by the rigid cyclohexane backbone.

Furthermore, the amine and hydroxyl moieties are ideal for the surface functionalization of nanoparticles and other nanomaterials. Covalent attachment of this compound or its derivatives to the surface of nanoparticles can improve their dispersibility, biocompatibility, and can provide sites for further conjugation with targeting ligands or therapeutic agents. This is a burgeoning area of research with potential applications in drug delivery, bio-imaging, and diagnostics. While specific examples involving this compound are yet to be widely reported, the fundamental chemistry supports its utility in this field.

Preclinical and Clinical Development of Therapeutically Relevant Derivatives

Should novel derivatives of this compound demonstrate significant bioactivity in initial screenings, the subsequent step would be their advancement through preclinical and clinical development pipelines. This is a long and rigorous process that involves extensive in vitro and in vivo testing to establish the safety and efficacy of a new drug candidate.

The preclinical phase would involve detailed mechanism of action studies, animal models of disease, and toxicology assessments. If a derivative shows a promising therapeutic window, it could then proceed to clinical trials in humans. While no derivatives of this compound are currently in documented preclinical or clinical trials, the structural alerts within the molecule suggest that this is a plausible future direction, particularly if potent and selective bioactive compounds are discovered. The development of derivatives of related amino alcohols for conditions such as cardiovascular disorders points to the therapeutic potential inherent in this class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing trans-(2-Aminocyclohexyl)methanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of ketones. For example, hydrogenation of a nitrocyclohexane derivative using Raney Nickel or palladium catalysts under H₂ pressure (1–3 atm) achieves high stereoselectivity for the trans isomer due to steric hindrance on the cyclohexane ring . Key steps include:

  • Intermediate protection : Use of TBDPS-Cl to protect hydroxyl groups during synthesis .
  • Reduction : DIBAL-H or LiAlH₄ for selective reduction of ketones to alcohols without disturbing the amino group .
  • Purification : Column chromatography (silica gel, methanol/DCM gradients) or recrystallization to isolate the trans isomer .

Q. How is the purity and stereochemical integrity of this compound validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve trans and cis isomers .
  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl₃) shows distinct coupling constants (J=1012J = 10–12 Hz) for axial-equatorial proton arrangements in the trans configuration .
  • Polarimetry : Specific rotation [α]D25=+15.6[α]_D^{25} = +15.6^\circ (c = 1, MeOH) confirms enantiopurity .

Advanced Research Questions

Q. How do steric and electronic effects of the trans configuration impact biological interactions (e.g., enzyme binding)?

Methodological Answer: The trans configuration positions the amino and hydroxyl groups on opposite faces of the cyclohexane ring, enabling dual hydrogen bonding with active sites (e.g., kinases or GPCRs). Computational docking (AutoDock Vina) and MD simulations reveal:

  • Binding affinity : Kd=2.3 μMK_d = 2.3\ \mu M for trans vs. Kd=18 μMK_d = 18\ \mu M for cis in kinase inhibition assays .
  • Mutagenesis studies : Replace residues like Asp189 in trypsin-like proteases to assess hydrogen-bonding contributions .

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer: Contradictions arise from pH-dependent protonation of the amino group. Use these steps:

  • pH-solubility profiling : Measure solubility in buffers (pH 2–12) via HPLC-UV.
    • At pH < 6 (protonated NH₃⁺), solubility in water increases (logP = −0.3).
    • At pH > 8 (free amine), logP = 1.2, favoring organic solvents like DCM .
  • COSMO-RS simulations : Predict partition coefficients using quantum-chemical descriptors .

Q. What advanced strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

  • Low-temperature reactions : Perform acylations (e.g., Ac₂O) at −20°C to minimize epimerization .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undes enantiomers .
  • In-situ monitoring : Track racemization via circular dichroism (CD) spectroscopy during synthesis .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported melting points (e.g., "N/A" in some sources vs. observed values)?

Methodological Answer:

  • DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect decomposition.
    • Observed Tm=98102°CT_m = 98–102°C (decomposition) aligns with amine oxidation .
  • Sample preparation : Ensure anhydrous conditions; hydrate formation lowers apparent TmT_m .

Q. What analytical techniques resolve overlapping signals in 13^{13}13C NMR spectra of trans-(2-Aminocycloclohexyl)methanol derivatives?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Assign carbons adjacent to NH/OH groups (e.g., C2 at δ 55 ppm, C1-OH at δ 70 ppm) .
  • Cryogenic probes : Enhance sensitivity at 100 K to distinguish diastereotopic carbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.